Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
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Overview
Description
Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure and the presence of fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[22One common approach is to start with a pyridine derivative, followed by a series of reactions such as halogenation, nucleophilic substitution, and cyclization . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-fluoro-5-(3-fluorophenyl)-3-pyridinyl)-7-azabicyclo[2.2.1]heptane hydrochloride
- 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
Uniqueness
Rac-2-(6-fluoro-5-(3-fluorophenyl)pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride stands out due to its unique bicyclic structure and the presence of multiple fluorine atoms. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16F2N2 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[6-fluoro-5-(3-fluorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16F2N2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2 |
InChI Key |
QGCLLGADZQJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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